molecular formula C14H10FNO4 B6392966 2-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid CAS No. 1261936-39-3

2-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid

Cat. No.: B6392966
CAS No.: 1261936-39-3
M. Wt: 275.23 g/mol
InChI Key: VVXGSECDPZZZNX-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid is a chemical compound with the molecular formula C14H10FNO4. It is known for its potential therapeutic applications and is used in various scientific research fields. The compound features a nicotinic acid core with a fluoro and methoxycarbonyl substituent on the phenyl ring, which contributes to its unique chemical properties .

Properties

IUPAC Name

2-(3-fluoro-4-methoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(19)9-5-4-8(7-11(9)15)12-10(13(17)18)3-2-6-16-12/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXGSECDPZZZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(C=CC=N2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688122
Record name 2-[3-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-39-3
Record name 2-[3-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for 2-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research explores its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid
  • 3-Fluoro-4-methoxycarbonylphenylboronic acid

Uniqueness

2-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

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